Methyl 3-(benzyloxy)-4-bromobenzoate
Description
Methyl 3-(benzyloxy)-4-bromobenzoate (CAS: 17054-26-1) is a benzoate ester derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a bromine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₃BrO₃, with a molecular weight of 321.17 g/mol . The compound is typically synthesized via Williamson ether synthesis, where benzyl bromide reacts with a hydroxybenzoate precursor (e.g., methyl 3-hydroxy-4-bromobenzoate) in the presence of a base like Cs₂CO₃ . It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of HIV-1 inhibitors and other bioactive molecules .
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPVBFXEQDHUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649552 | |
| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17054-26-1 | |
| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis Approach
The Williamson ether synthesis is the most widely employed method for introducing the benzyloxy group. This two-step process involves bromination followed by benzyl ether formation.
Step 1: Synthesis of Methyl 4-Bromo-3-Hydroxybenzoate
3-Hydroxybenzoic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 6 h) to yield methyl 3-hydroxybenzoate. Subsequent bromination at the para position is achieved using bromine (Br₂) in acetic acid at 0–5°C, yielding methyl 4-bromo-3-hydroxybenzoate.
Step 2: Benzyloxy Group Introduction
The hydroxyl group of methyl 4-bromo-3-hydroxybenzoate reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in anhydrous DMF at 80°C for 12–18 h. The base deprotonates the hydroxyl group, enabling nucleophilic attack on benzyl bromide.
Reaction Scheme :
Yield Optimization :
Alternative Pathways: Protection-Deprotection Strategies
For substrates sensitive to bromination, a protection-deprotection sequence is utilized.
Example :
-
Protection : 3,4-Dihydroxybenzoic acid is selectively protected as a methyl ester and benzyl ether.
-
Bromination : The free hydroxyl group is brominated using N-bromosuccinimide (NBS) in CCl₄.
-
Deprotection : The benzyl group is removed via hydrogenolysis (H₂, Pd/C), followed by re-esterification.
Advantages :
-
Enables bromination at sterically hindered positions.
-
Avoids harsh bromination conditions.
Disadvantages :
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent Effects :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| Acetone | 20.7 | 72 |
| THF | 7.5 | 65 |
Polar aprotic solvents like DMF enhance phenoxide stability, driving the reaction to completion.
Base Comparison :
| Base | pKa | Solubility in DMF | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 10.3 | Moderate | 75 |
| Cs₂CO₃ | 10.6 | High | 88 |
| NaH | 35 | Low | 60 |
Cs₂CO₃’s superior solubility and basicity make it ideal for high-yield synthesis.
Temperature and Reaction Time
Kinetic Profile :
-
80°C : Maximum conversion achieved at 12 h.
-
Lower Temperatures : Incomplete reaction even after 24 h (e.g., 60°C yields 50% product).
Prolonged heating (>18 h) promotes ester hydrolysis, reducing yield.
Stoichiometric Ratios
Benzyl Bromide :
-
1.2 eq : Optimal for minimizing unreacted starting material.
-
>1.5 eq : Increases alkylation byproducts (e.g., di-benzylated species).
Purification and Isolation Techniques
Column Chromatography
Eluent System : Hexane:ethyl acetate (4:1 → 1:1 gradient) separates the product from unreacted benzyl bromide and di-benzylated impurities.
Purity : >98% as confirmed by HPLC (C18 column, 70% acetonitrile).
Recrystallization
Solvent Pair : Ethanol-water (3:1) yields colorless crystals with 95% recovery.
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃) :
¹³C NMR :
HRMS (ESI+) : [M+Na]⁺ calc. 335.1290, found 335.1285 (Δ = 1.5 ppm).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Advantages :
-
Enhanced heat transfer minimizes side reactions.
-
20% higher throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-(benzyloxy)-4-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3-(benzyloxy)-4-bromobenzoate serves as a versatile intermediate in organic synthesis. Its bromine atom and benzyloxy group facilitate various chemical reactions, making it valuable for constructing more complex organic molecules.
Key Reactions:
- Esterification: The compound can undergo esterification reactions to form new esters, which are crucial in synthesizing pharmaceuticals and agrochemicals.
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, allowing for the introduction of diverse functional groups into the molecular structure.
- Oxidation and Reduction: The benzyloxy group can be oxidized or the ester group reduced to yield different derivatives, expanding the range of compounds available for further study.
Medicinal Chemistry
Research indicates that this compound may possess significant biological activity, particularly in antimicrobial and anticancer applications.
- Antimicrobial Properties: Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Potential: Preliminary studies indicate that derivatives of this compound might inhibit cancer cell proliferation. Molecular docking studies have suggested that it may bind effectively to specific biological targets such as enzymes and receptors involved in cancer pathways.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- A study exploring the synthesis of related benzoate derivatives reported promising results regarding their bioactivity against specific cancer cell lines, indicating that structural modifications could enhance therapeutic efficacy.
- Molecular docking analyses have shown favorable binding interactions with targets relevant to drug development, suggesting pathways for therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-4-bromobenzoate depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-(benzyloxy)-4-bromobenzoate with five structurally related compounds:
Spectral and Physical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
Methyl 3-(benzyloxy)-4-bromobenzoate, an organic compound with the molecular formula C_{16}H_{15}BrO_{3} and a molecular weight of approximately 321.17 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data to elucidate its mechanisms of action and therapeutic potential.
Chemical Structure and Synthesis
This compound is synthesized through a Williamson ether synthesis, typically involving the reaction of 4-bromobenzoic acid methyl ester with benzyl chloride in the presence of a base such as potassium carbonate. This reaction highlights the compound's structural features, which include a bromine atom and a benzyloxy group that may enhance its solubility and cellular uptake, thereby influencing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Compounds with similar structures have been shown to inhibit bacterial growth effectively. For instance, studies suggest that derivatives of benzoic acid can act against specific bacterial strains by disrupting their cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Molecular docking studies have suggested that this compound may bind to specific targets within cancer cells, potentially inhibiting cell proliferation. The presence of the benzyloxy group is believed to enhance bioactivity by improving solubility and facilitating interaction with biological macromolecules .
In vitro studies have demonstrated that compounds structurally related to this compound can inhibit various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. These studies often employ assays such as MTT to assess cell viability and cytotoxicity .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analysis and molecular docking studies:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Binding : It could bind to cellular receptors that modulate growth signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-amino-3-(benzyloxy)benzoate | Contains an amino group instead of bromine | Antimicrobial activity |
| Methyl 4-amino-5-bromobenzoate | Lacks benzyloxy group | Reduced hydrophobicity |
| Methyl 3-bromo-4-hydroxybenzoate | Contains a hydroxy group instead of benzyloxy | Altered solubility |
| Methyl 3-(methoxy)-4-bromobenzoate | Contains a methoxy group instead of benzyloxy | Differences in reactivity |
The unique combination of both the benzyloxy and bromine groups in this compound contributes to its distinct chemical reactivity and potential biological activity.
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties against Staphylococcus aureus, this compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects on MCF-7 cells, revealing an IC50 value of approximately 25 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 3-(benzyloxy)-4-bromobenzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Williamson ether synthesis , where a brominated benzoate derivative (e.g., methyl 4-bromo-3-hydroxybenzoate) reacts with benzyl bromide in the presence of a base like K₂CO₃. Evidence from analogous syntheses suggests using anhydrous DMF as a solvent under reflux (70–80°C) for 12–24 hours .
- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1.2–1.5 equivalents of benzyl bromide) and moisture-free conditions to avoid hydrolysis. Purity is confirmed by TLC and column chromatography (hexane/ethyl acetate gradients) .
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via certified hazardous waste channels .
Q. How is the compound characterized analytically, and what key spectral data should researchers expect?
- NMR : NMR should show signals for the benzyloxy group (δ 5.1–5.3 ppm, singlet for OCH₂Ph), aromatic protons (δ 6.8–8.0 ppm), and the methyl ester (δ 3.8–3.9 ppm) .
- LCMS/HPLC : Confirm molecular ion peaks ([M+H]⁺ expected at ~335 m/z) and purity (>95% by reverse-phase HPLC, C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the benzyloxy and bromo groups be addressed?
- Regioselective Bromination : Use directing groups (e.g., ester or hydroxyl groups) to control bromination positions. For example, prior protection of the hydroxyl group as a benzyl ether ensures bromination occurs para to the ester .
- Competing Reactions : Monitor reaction progress via NMR to detect undesired byproducts (e.g., di-brominated species). Adjust temperature and reagent addition rates to minimize side reactions .
Q. What advanced techniques are used to resolve structural ambiguities, such as crystallographic discrepancies?
- X-ray Crystallography : Single-crystal analysis confirms bond angles (e.g., C–Br bond length ~1.9 Å) and spatial arrangement. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 14.275 Å, b = 11.791 Å, c = 8.7315 Å are typical for brominated aromatics .
- HRMS : High-resolution mass spectrometry (e.g., [M+Na]⁺ at 415.1285 m/z) validates molecular formula accuracy (Δ < 5 ppm) .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- Byproduct Analysis : Use LC-MS/MS to detect common impurities like unreacted starting materials (e.g., methyl 4-bromo-3-hydroxybenzoate) or over-alkylated products.
- Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., 60–90% acetonitrile in water) to isolate the target compound .
Q. What are the compound’s potential applications in drug discovery or materials science?
- Pharmaceutical Intermediates : The bromo and benzyloxy groups make it a precursor for HDAC inhibitors (e.g., via coupling with hydroxamic acids) or kinase-targeting molecules .
- Liquid Crystals : Derivatives with methoxy or alkyl chains (e.g., 4-(hexyloxy)phenyl esters) show mesomorphic properties, relevant in display technologies .
Contradiction Analysis & Troubleshooting
Q. How can discrepancies in reported spectral data or structural assignments be resolved?
- Case Study : A corrigendum for a structurally similar compound (Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) highlighted misassignment of substitution patterns. Cross-validate NMR data with computational tools (e.g., ChemDraw simulations) and compare with X-ray diffraction results .
- Collaborative Verification : Share samples with independent labs for comparative analysis to confirm reproducibility .
Q. Why might yields vary significantly between synthetic batches, and how can this be controlled?
- Critical Factors : Moisture ingress (hydrolyzes ester groups), incomplete deprotection of hydroxyl groups, or side reactions (e.g., elimination under basic conditions).
- Mitigation : Use molecular sieves in reactions, pre-dry solvents, and monitor pH in aqueous workups. Optimize reaction time via in-situ FTIR to track benzyloxy group formation .
Methodological Tables
| Analytical Benchmarks | Expected Data | Reference |
|---|---|---|
| NMR (CDCl₃) | δ 3.89 (s, 3H, COOCH₃) | |
| HRMS (ESI+) | [M+Na]⁺ = 335.1285 (calc. 335.1290) | |
| HPLC Retention Time | 11.06 min (C18, 70% acetonitrile) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
